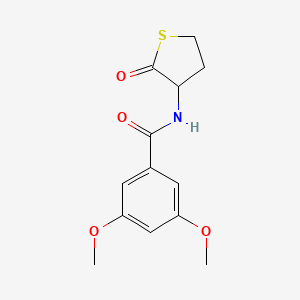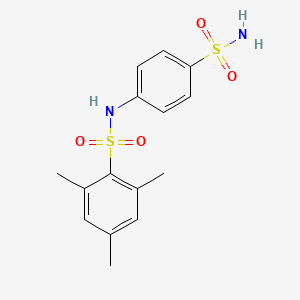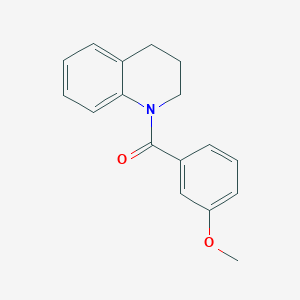![molecular formula C21H15N7O3 B11026040 N-{4-[1,9-dioxo-8-(1H-1,2,4-triazol-5-yl)-8,9-dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl]phenyl}acetamide](/img/structure/B11026040.png)
N-{4-[1,9-dioxo-8-(1H-1,2,4-triazol-5-yl)-8,9-dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[1,9-dioxo-8-(1H-1,2,4-triazol-5-yl)-8,9-dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl]phenyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a naphthyridine core, and an acetamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[1,9-dioxo-8-(1H-1,2,4-triazol-5-yl)-8,9-dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl]phenyl}acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Triazole Ring:
Construction of the Naphthyridine Core: This step often involves the condensation of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: This can be done via a Suzuki coupling reaction, where a boronic acid reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of the Acetamide Group: This final step typically involves the reaction of an amine with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-{4-[1,9-dioxo-8-(1H-1,2,4-triazol-5-yl)-8,9-dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group or the aromatic ring, using reagents like sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or lithium aluminum hydride in ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, N-{4-[1,9-dioxo-8-(1H-1,2,4-triazol-5-yl)-8,9-dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl]phenyl}acetamide is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating cellular processes and pathways.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its structure suggests it could act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development in areas such as cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism by which N-{4-[1,9-dioxo-8-(1H-1,2,4-triazol-5-yl)-8,9-dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl]phenyl}acetamide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or DNA. The triazole ring and naphthyridine core are key structural features that enable these interactions. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[1,9-dioxo-8-(1H-1,2,4-triazol-5-yl)-8,9-dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl]phenyl}acetamide
- N-{4-[1,9-dioxo-8-(1H-1,2,4-triazol-5-yl)-8,9-dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl]phenyl}formamide
- N-{4-[1,9-dioxo-8-(1H-1,2,4-triazol-5-yl)-8,9-dihydropyrido[4,3-b][1,6]naphthyridin-2(1H)-yl]phenyl}propionamide
Uniqueness
The uniqueness of This compound lies in its specific combination of structural features. The presence of both a triazole ring and a naphthyridine core, along with the acetamide group, provides a distinct set of chemical properties and biological activities that differentiate it from other similar compounds.
This detailed overview highlights the significance of This compound in various scientific domains
Properties
Molecular Formula |
C21H15N7O3 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
N-[4-[1,9-dioxo-2-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridin-8-yl]phenyl]acetamide |
InChI |
InChI=1S/C21H15N7O3/c1-12(29)24-13-2-4-14(5-3-13)27-8-6-17-15(19(27)30)10-16-18(25-17)7-9-28(20(16)31)21-22-11-23-26-21/h2-11H,1H3,(H,24,29)(H,22,23,26) |
InChI Key |
JXSVKUUWARQEBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=NC=NN5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-3-phenylguanidine](/img/structure/B11025959.png)
![N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11025965.png)
![4-chloro-N'-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-methylpropanoyl)benzohydrazide](/img/structure/B11025971.png)
![5-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B11025974.png)
![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)acetamide](/img/structure/B11025976.png)


![Dimethyl 2-{[(4-nitrophenyl)acetyl]amino}benzene-1,4-dicarboxylate](/img/structure/B11025998.png)

![N-[4-(acetylamino)phenyl]-2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetamide](/img/structure/B11026014.png)

![Cyclopropyl(8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)methanone](/img/structure/B11026048.png)
![N,N'-bis[3-(acetylamino)phenyl]isophthalamide](/img/structure/B11026050.png)
![3-{[3-(benzylsulfanyl)-1H-1,2,4-triazol-5-yl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B11026060.png)
